Pipazethate

Descripción general

Descripción

El Pipazetato es un compuesto de 1-azafenotiazina que se comercializó brevemente como supresor de la tos. Es conocido por su capacidad de unirse al receptor sigma-1 con un valor de IC50 de 190 nM . El Pipazetato también exhibe acción anestésica local y, en dosis altas, puede producir convulsiones . Fue aprobado por la FDA en 1962, pero fue retirado del mercado estadounidense en 1972 debido a la falta de evidencia de eficacia .

Métodos De Preparación

La síntesis del Pipazetato implica la reacción de 1-azafenotiazina con fosgeno para producir cloruro de 1-azafenotiazina-10-carbonilo. Este intermedio se hace reaccionar luego con 2-(2-piperidil)etoxietanol para formar el éster, completando la síntesis del Pipazetato . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, lo que garantiza la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

El Pipazetato sufre varias reacciones químicas, incluidas la oxidación y la reducción. Por ejemplo, puede ser oxidado por hierro(III) en presencia de o-fenantrolina o bipiridilo para formar complejos tris . También puede ser reducido por hierro(III) en un medio ácido, seguido de la interacción con ferricianuro para formar azul de Prusia . Los reactivos comunes utilizados en estas reacciones incluyen cloruro de hierro(III), o-fenantrolina, bipiridilo y ferricianuro. Los principales productos formados a partir de estas reacciones son los complejos tris y el azul de Prusia.

Aplicaciones Científicas De Investigación

El Pipazetato ha sido estudiado por su comportamiento electroquímico y se ha utilizado en el desarrollo de electrodos de pasta de carbono modificados con arcilla de montmorillonita sódica para su determinación en formulaciones farmacéuticas y sangre humana . También se ha explorado como activador vegetal, mostrando una resistencia superior contra el tizón del arroz en comparación con los fungicidas tradicionales . Además, el Pipazetato se ha utilizado en varios métodos analíticos, incluyendo la espectrofotometría, la cromatografía líquida de alta eficacia y la titulación potenciométrica .

Mecanismo De Acción

El Pipazetato actúa como un agente antitusivo no narcótico uniéndose al receptor sigma-1 con un valor de IC50 de 190 nM . Esta unión inhibe la excitabilidad del centro de la tos y los receptores neuronales periféricos en el pasaje respiratorio, suprimiendo así la tos irritable y espasmódica . También tiene acción anestésica local, que contribuye a sus efectos supresores de la tos .

Comparación Con Compuestos Similares

El Pipazetato es similar a otros compuestos de 1-azafenotiazina como Prothipendyl e Isothipendyl . El Pipazetato es único en su afinidad de unión específica al receptor sigma-1 y su acción anestésica local. A diferencia del Prothipendyl y el Isothipendyl, el Pipazetato se comercializó principalmente como un supresor de la tos, aunque finalmente fue retirado del mercado debido a la falta de eficacia .

Compuestos Similares

- Prothipendyl

- Isothipendyl

Actividad Biológica

Pipazethate, chemically known as this compound hydrochloride, is a non-narcotic oral antitussive agent that acts centrally on the medullary cough center. Its structure includes a phenothiazine derivative, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer potential, neuropharmacological effects, and toxicity cases.

This compound's chemical formula is . It functions primarily by inhibiting the cough reflex through central action in the brain. The phenothiazine core allows it to interact with various neurotransmitter systems, which is essential for its therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various phenothiazine derivatives, including those related to this compound. The findings are summarized in Table 1 below:

| Compound | Cell Line Tested | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | SNB-19 (glioblastoma) | 0.11 | Induces apoptosis via BAX/BCL-2 ratio alteration |

| Compound 4 | C-32 (melanoma) | <0.1 | Inhibits proliferation markers (H3, TP53) |

| Compound 4 | MDA-MB231 (breast cancer) | 0.45-0.74 | Cell cycle arrest and apoptosis induction |

The study demonstrated that compound 4 was significantly more potent than cisplatin, a standard chemotherapy drug, indicating its potential as an anticancer agent. The mechanism involves modulation of gene expression related to cell proliferation and apoptosis pathways, particularly through the regulation of genes such as TP53 and BAX .

Neuropharmacological Effects

This compound has been implicated in various neurological effects due to its central action. A case study involving a 3-year-old child who ingested a significant dose of this compound highlighted its neurotoxic potential. The child presented with severe neurological symptoms, including altered consciousness and bradycardia, leading to critical care intervention.

Case Study Summary

- Patient: 3-year-old male

- Dose Ingested: Approximately 300 mg

- Symptoms: Disturbed consciousness, respiratory distress, bradycardia

- Management: Intubation, mechanical ventilation, administration of magnesium sulfate for arrhythmias

- Outcome: Stabilization and discharge after two days .

This case illustrates the importance of monitoring for potential neurotoxic effects associated with high doses of this compound.

Biodistribution Studies

A biodistribution study using a technetium-labeled form of this compound (99mTc-Pipazethate) demonstrated its ability to cross the blood-brain barrier (BBB) and accumulate in solid tumors. The results indicated:

- Radiochemical Yield: 96.5%

- Tumor Accumulation: 13% at 30 minutes post-injection

- BBB Penetration: Concentration reached 5.8 µg/tissue in normal mice .

These findings suggest that this compound derivatives could be valuable in imaging solid tumors and potentially in targeted therapies.

Toxicity Profile

Despite its therapeutic uses, this compound has a documented toxicity profile that warrants attention. In addition to the aforementioned case study, research indicates that adverse effects can include:

- Neurological symptoms: somnolence and respiratory distress.

- Cardiac dysrhythmias: Torsade de pointes observed in cases of overdose.

The management typically involves supportive care and symptomatic treatment .

Propiedades

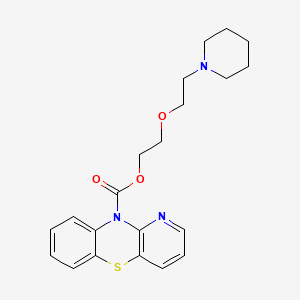

IUPAC Name |

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJXCOMJLLMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6056-11-7 (mono-hydrochloride) | |

| Record name | Pipazethate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176056 | |

| Record name | Pipazethate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipazethate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2167-85-3 | |

| Record name | Pipazethate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipazethate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipazethate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipazethate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipazetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPAZETHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5EK1T5V2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipazethate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.